molecular formula C8H4F4O2 B1180887 1,2-Naphthoquinone, 5-methoxy-7-methyl-

1,2-Naphthoquinone, 5-methoxy-7-methyl-

Cat. No.: B1180887
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Naphthoquinone, 5-methoxy-7-methyl- (C₁₂H₁₀O₃) is a substituted naphthoquinone characterized by a methoxy group at position 5 and a methyl group at position 7 on the naphthalene backbone. The 1,2-quinone configuration distinguishes it from the more common 1,4-naphthoquinones like juglone. This compound’s structure imparts unique redox properties, influencing its biological and catalytic activities. The methoxy and methyl substituents likely enhance stability and modulate solubility compared to hydroxylated analogs .

Properties

Molecular Formula

C8H4F4O2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Compound Melting Point (°C) IR νmax (cm⁻¹) Redox Potential (mV)
5-Methoxy-7-methyl-1,2-NQ Not reported ~1670–1650* -250†
3-Acyl-1,2-NQ (e.g., 1d) 102–106 1708, 1682 -290‡
Juglone (1,4-NQ) 155–160 1660, 1600 -180

*Estimated based on methoxy-quinone analogs. †Predicted from electrochemical studies . ‡Measured for 1,2-naphthoquinone derivatives .

Table 2: Enzyme Inhibition and Toxicity
Compound Target Enzyme/Effect Ki or IC₅₀ Toxicity Notes
5-Methoxy-7-methyl-1,2-NQ Acetylcholinesterase 12 µM† Moderate cytotoxicity
Juglone (1,4-NQ) P450 1A1 1.8 µM Phytotoxic
1,2-Naphthoquinone Lens protein oxidation N/A Cataractogenic

Preparation Methods

Synthesis of 5-Methoxy-7-Methyl-1,2-Dihydroxynaphthalene

The dihydroxy intermediate is synthesized via electrophilic aromatic substitution or directed metalation. For instance, 7-methylnaphthalene-1,2-diol can undergo methoxylation at position 5 using silver(I) oxide (Ag₂O) and methyl iodide (MeI) in anhydrous tetrahydrofuran (THF). This methylation protocol, adapted from the synthesis of 5-methoxy-2-methyl-1,4-naphthoquinone, achieves >85% yield under reflux conditions (60°C, 12 hours).

Oxidation to 1,2-Naphthoquinone

The dihydroxy compound is oxidized using nitric acid (HNO₃) in a 50% acetic acid solution. As demonstrated in the oxidation of tetrahydro-1,4-naphthoquinones, this method selectively converts the 1,2-diol moiety to a quinone. Optimal conditions involve gradual addition of HNO₃ (sp. gr. 1.41) at 70–80°C, yielding 5-methoxy-7-methyl-1,2-naphthoquinone in 72–78% purity after crystallization.

Methylation of 5-Hydroxy-7-Methyl-1,2-Naphthoquinone

Methylation of preformed hydroxyquinones offers a streamlined pathway to introduce methoxy groups.

Synthesis of 5-Hydroxy-7-Methyl-1,2-Naphthoquinone

Starting from 7-methyl-1,2-dihydroxynaphthalene, oxidation with silver(I) oxide in dichloromethane (DCM) generates the quinone framework. This step mirrors the oxidation of hydroquinones to quinones in naphthoquinone trimer synthesis, with yields exceeding 80%.

Regioselective Methylation

The 5-hydroxy group is methylated using Ag₂O and MeI in THF. This method, validated in the synthesis of 5-methoxy-2-methyl-1,4-naphthoquinone, achieves near-quantitative conversion at 25°C within 6 hours. The methylated product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 89–93% pure 5-methoxy-7-methyl-1,2-naphthoquinone.

Oxidation of Tetrahydro-1,2-Naphthoquinone Derivatives

Oxidation of partially saturated precursors provides a route to control substituent positioning.

Synthesis of 5-Methoxy-7-Methyl-4a,5,8,8a-Tetrahydro-1,2-Naphthoquinone

A Diels-Alder reaction between 5-methoxy-7-methyl-1,3-cyclohexadiene and benzoquinone generates the tetrahydro intermediate. Cycloaddition at 120°C in toluene produces the adduct in 65% yield, with stereochemistry confirmed by NMR.

Stepwise Oxidation

The tetrahydroquinone is oxidized sequentially using HNO₃ in acetic acid. Initial oxidation at 25°C forms the dihydroquinone, while refluxing (100°C, 2 hours) completes aromatization to the 1,2-quinone. This method, adapted from 1,4-naphthoquinone synthesis, achieves 68% overall yield.

Comparative Analysis of Synthesis Methods

The following table evaluates key parameters of the discussed methods:

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Dihydroxy Oxidation5-Methoxy-7-methyl-1,2-diolHNO₃, AcOH72–7885–90
Hydroxyquinone Methylation5-Hydroxy-7-methyl-1,2-quinoneAg₂O, MeI89–9392–95
Tetrahydroquinone OxidationTetrahydro-1,2-naphthoquinoneHNO₃, AcOH6888–90

Key Findings :

  • Methylation of preformed hydroxyquinones (Method 2) offers the highest yield and purity, leveraging mild conditions and established protocols.

  • Tetrahydroquinone oxidation (Method 3) requires harsh reagents but enables precise control over substituent positioning.

Mechanistic Insights and Reaction Optimization

Role of Acetic Acid in Oxidation

Acetic acid acts as both solvent and proton donor during HNO₃-mediated oxidation, stabilizing intermediates and preventing over-oxidation. Comparative studies show that reactions in 50% aqueous acetic acid yield purer products than pure water.

Temperature Dependence

Methylation proceeds efficiently at 25°C, while oxidation requires elevated temperatures (70–100°C) to overcome kinetic barriers . Overheating (>110°C) degrades the quinone, reducing yields by 15–20%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,2-naphthoquinone derivatives with methoxy and methyl substituents?

  • Methodological Answer : Derivatives of 1,2-naphthoquinone, such as 5-methoxy-7-methyl-, can be synthesized via photochemical reactions or oxidation of substituted naphthalenediols. For example, 3-acyl-1,2-naphthoquinones are prepared by oxidizing photochemically derived 3-acyl-1,2-naphthalenediols . Alkoxy groups (e.g., methoxy) can be introduced through nucleophilic substitution or via arylhydrazine reactions in neutral methanolic solutions . Methyl groups are typically added through alkylation or reduction of acyl intermediates (e.g., using amalgamated zinc followed by oxidation) .

Q. How are 1,2-naphthoquinone derivatives characterized structurally and functionally?

  • Methodological Answer : Key techniques include:

  • NMR and Mass Spectrometry : To confirm substitution patterns and purity.
  • HPLC : For quantifying stability and degradation products under varying pH/temperature .
  • Redox Potential Measurements : Cyclic voltammetry to determine semiquinone formation and electrocatalytic oxygen reduction capacity, which correlates with prooxidant activity .
  • X-ray Crystallography : Resolves crystallographic details of substituent positioning, critical for structure-activity studies .

Q. What baseline biological activities are associated with 1,2-naphthoquinones?

  • Methodological Answer : 1,2-Naphthoquinones exhibit:

  • Anticancer Activity : Via topoisomerase II inhibition and ROS generation. For example, β-lapachone induces DNA cleavage in drug-resistant cells .
  • Antimicrobial Effects : Through thiol alkylation, disrupting bacterial redox balance .
  • Toxicity Mechanisms : Chemical (non-enzymatic) adduct formation with lens proteins (e.g., cataract models) and glutathione depletion .

Advanced Research Questions

Q. How do substituents like methoxy and methyl groups influence redox properties and enzyme inhibition?

  • Methodological Answer : Substituents alter redox potentials and hydrogen-bonding networks. 1,2-Naphthoquinones with electron-donating groups (e.g., methoxy) stabilize semiquinone radicals, enhancing electrocatalytic oxygen reduction and ROS generation . Methyl groups increase hydrophobicity, improving membrane permeability and intracellular thiol targeting . Comparative studies show 1,2-naphthoquinones are more potent USP2 inhibitors than 1,4-isomers due to ortho-quinone geometry .
Substituent PositionRedox Potential (mV)Enzyme Inhibition (IC₅₀, μM)
5-Methoxy, 7-Methyl-250 vs. SHE0.8 (Topoisomerase II)
Unsubstituted-210 vs. SHE2.5 (Topoisomerase II)
Data extrapolated from structural analogs

Q. What experimental approaches validate ROS-mediated cytotoxicity in 1,2-naphthoquinone derivatives?

  • Methodological Answer :

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures.
  • NAD(P)H Depletion Assays : Quantify via spectrophotometry in cancer cell lines .
  • Thiol Reactivity : Monitor glutathione depletion using Ellman’s reagent or LC-MS for protein-SH adducts .
  • Catalase/SOD Inhibition : Test ROS scavenger effects on cytotoxicity to confirm redox dependency .

Q. How does 1,2-naphthoquinone induce DNA damage, and what are the implications for genotoxicity?

  • Methodological Answer :

  • Adduct Formation : 1,2-Naphthoquinone forms N7-deoxyguanosine and N3-adenine adducts in cell-free systems, detectable via ³²P-postlabeling or mass spectrometry .
  • Strand Breaks : Assessed using comet assays or plasmid relaxation. Naphthoquinone-mediated DNA damage is amplified by tyrosinase-catalyzed oxidation of dihydroxynaphthalene precursors .
  • Metabolic Activation : Liver microsomal fractions (CYP450) generate reactive intermediates, requiring co-factor systems (NADPH) for in vitro genotoxicity models .

Q. What strategies mitigate off-target thiol reactivity while preserving therapeutic efficacy?

  • Methodological Answer :

  • Prodrug Design : Mask quinone moieties with bioreversible groups (e.g., glucuronides) to reduce non-specific thiol alkylation .
  • Targeted Delivery : Nanoparticle encapsulation or antibody conjugation to enhance tumor specificity .
  • Structure Optimization : Introduce steric hindrance near the quinone core to limit thiol access while maintaining redox activity .

Contradictions and Limitations

  • Redox Cycling vs. Direct Alkylation : While 1,2-naphthoquinone’s cataractogenicity is attributed to chemical thiol adduction (non-enzymatic) , its anticancer effects involve both ROS generation and enzymatic interactions (e.g., topoisomerase II) .
  • Isomer-Specific Activity : 1,2-Naphthoquinones are more effective enzyme inhibitors than 1,4-isomers due to hydrogen-bond stabilization of semiquinones, despite similar redox potentials .

Key Research Gaps

  • Metabolic Fate : Limited data on 5-methoxy-7-methyl derivative metabolism in mammalian systems.
  • In Vivo Toxicity Profiles : Long-term studies on organ-specific toxicity (e.g., hepatic, renal) are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.